1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

Description

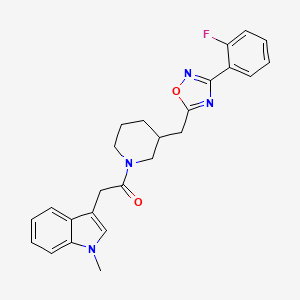

1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a synthetic small molecule featuring a piperidine core substituted with a 1,2,4-oxadiazole ring bearing a 2-fluorophenyl group and an indole-derived ethanone side chain.

Properties

IUPAC Name |

1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25FN4O2/c1-29-16-18(19-8-3-5-11-22(19)29)14-24(31)30-12-6-7-17(15-30)13-23-27-25(28-32-23)20-9-2-4-10-21(20)26/h2-5,8-11,16-17H,6-7,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDAYYZRUBLXAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCC(C3)CC4=NC(=NO4)C5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a complex organic molecule that exhibits significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, alongside synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring connected to an oxadiazole and indole moiety. The presence of a fluorine atom on the phenyl group enhances its chemical properties, potentially influencing biological interactions.

Anticancer Activity

The anticancer potential of oxadiazole derivatives is well documented. For instance, studies have shown that certain 1,2,4-oxadiazole compounds possess significant antiproliferative effects against various cancer cell lines. Notable findings include:

| Cell Line | % Inhibition | Reference |

|---|---|---|

| T-47 D breast cancer | 90.47% | |

| SR leukemia | 81.58% | |

| SK-MEL-5 melanoma | 84.32% | |

| MDA-MB-468 breast cancer | 84.83% |

These results highlight the compound's potential as a therapeutic agent in oncology.

The mechanism by which oxadiazole derivatives exert their biological effects often involves the inhibition of specific enzymes or receptors. For instance:

- Enzyme Inhibition : Some studies suggest that oxadiazoles can inhibit key enzymes involved in cancer cell proliferation and survival pathways.

Molecular docking studies indicate that the target compound may interact with various proteins involved in cancer progression, such as EGFR and Src kinases .

Synthesis Methods

The synthesis of this compound can be achieved through several chemical pathways:

- Oxadiazole Formation : Reaction of appropriate carboxylic acids with hydrazine derivatives.

- Piperidine Attachment : Subsequent alkylation reactions to introduce the piperidine moiety.

- Indole Coupling : Final coupling reactions to attach the indole structure.

These methods allow for the precise control of the compound's structure and properties.

Case Studies

Several studies have explored compounds structurally similar to the target molecule:

- Antimicrobial Studies : A series of oxadiazole derivatives were tested for their ability to inhibit Mycobacterium bovis, showing promising results for potential tuberculosis treatments .

- Anticancer Research : A study evaluated various oxadiazole derivatives against a panel of cancer cell lines, revealing significant cytotoxicity and potential for development into effective anticancer agents .

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds containing oxadiazole derivatives often exhibit significant antimicrobial activity. The presence of the 2-fluorophenyl group enhances the chemical stability and biological interactions of the molecule. Studies have shown that similar oxadiazole-based compounds possess effective antibacterial and antifungal properties. For example, a study on 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives demonstrated promising antimicrobial activity against various strains .

Anticancer Potential

Recent investigations into oxadiazole derivatives have highlighted their potential as anticancer agents. A study focused on 2,5-bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles showed significant anti-cancer activity alongside molecular docking studies that revealed favorable interactions with target proteins . The incorporation of the indole moiety in our compound may further enhance its anticancer properties due to indole's established role in cancer therapeutics.

Synthesis and Characterization

The synthesis of 1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone can be achieved through multistep reactions involving:

- Formation of the oxadiazole ring.

- Alkylation with piperidine.

- Final coupling with indole derivatives.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Case Studies

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- The fluorophenyl position (ortho vs. para) affects electronic properties and steric interactions. Para-substituted analogs (e.g., ) may exhibit enhanced metabolic stability due to reduced steric hindrance compared to the target compound’s ortho-substitution.

- The indole group in the target compound distinguishes it from analogs with simpler aromatic substituents (e.g., methylphenyl in ). Indole derivatives are often associated with enhanced binding to serotonin receptors or kinase domains.

Bioactivity and Functional Comparisons

Enzyme Inhibition Potential

- Target Compound : While direct data is unavailable, the 1,2,4-oxadiazole moiety is linked to protease or kinase inhibition in related compounds (e.g., p97 ATPase inhibitors in ). The indole group may further modulate selectivity.

- Analog from : No explicit bioactivity reported, but its methylphenyl group suggests hydrophobic interactions in binding pockets, contrasting with the target’s indole-mediated π-π stacking.

- Compound 14 (from ) : A piperidine-indole derivative (N-(2-(4-isopropylpiperazin-1-yl)ethyl) side chain) demonstrates p97 inhibition (IC₅₀ ~50 nM), highlighting the importance of indole and piperidine motifs in enzyme targeting.

Physicochemical and Pharmacokinetic Profiles

- Solubility : The target compound’s indole group may reduce aqueous solubility compared to the methylphenyl analog .

- Metabolic Stability : Fluorine substitution generally enhances stability, but the ortho position in the target compound could increase susceptibility to oxidative metabolism versus para-substituted analogs .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound?

The compound can be synthesized via multi-step reactions, typically involving:

- Step 1 : Formation of the 1,2,4-oxadiazole ring through cyclization of a nitrile oxide with an amide derivative under reflux conditions (e.g., using chlorobenzene as solvent) .

- Step 2 : Introduction of the piperidine-methyl group via nucleophilic substitution or reductive amination. For example, coupling 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde with a piperidine derivative using NaBH(OAc)₃ as a reducing agent .

- Step 3 : Functionalization of the indole-ethanone moiety through Friedel-Crafts acylation or Pd-catalyzed cross-coupling reactions .

Key considerations : Optimize reaction conditions (e.g., temperature, catalysts like piperidine) to improve yield and purity. Monitor intermediates using TLC or LC-MS .

Basic: How is structural characterization performed for this compound?

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and bond angles (e.g., using Mo-Kα radiation at 90 K) .

- NMR spectroscopy : Assign peaks for the oxadiazole (δ 8.1–8.3 ppm for aromatic protons), piperidine (δ 2.5–3.5 ppm for methylene groups), and indole (δ 7.2–7.8 ppm) .

- Mass spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF .

Advanced: What in vivo models are suitable for evaluating its pharmacological effects?

- Conditioned avoidance response (CAR) : Assess antipsychotic potential by administering the compound (e.g., 30 mg/kg i.p. in rats) and measuring avoidance latency .

- Novel object recognition (NOR) : Test procognitive effects by comparing exploration times of novel vs. familiar objects in rodents (MED = 1 mg/kg i.p.) .

- Five-choice serial reaction time test (5-CSRTT) : Evaluate impulsivity modulation by tracking accuracy and premature responses in rats .

Data interpretation : Use ANOVA with post-hoc tests to compare treatment groups against controls .

Advanced: What is the compound’s mechanism of action at mGlu5 receptors?

- Fluorometric Ca²⁺ assays : Measure receptor potentiation in HEK293 cells expressing mGlu5. The compound enhances glutamate response (EC₅₀ = 170 nM) by left-shifting the concentration-response curve (9-fold at 1 μM) .

- Radioligand binding : Compete with [³H]MPEP (Ki = 4.3 μM) to confirm allosteric modulation .

- Downstream signaling : Monitor ERK/CREB phosphorylation in prefrontal cortex tissue via Western blot .

Advanced: How do structural modifications impact bioactivity?

- Oxadiazole substitution : Replace 2-fluorophenyl with 4-fluorophenyl (as in ADX47273) to enhance mGlu5 binding affinity .

- Indole methylation : Compare 1-methyl vs. unsubstituted indole; methylation reduces metabolic degradation, improving bioavailability .

- Piperidine linker : Shortening the methylene chain decreases CNS penetration, as shown in locomotor activity assays .

SAR strategy : Use molecular docking (e.g., MOE software) to predict interactions with mGlu5’s transmembrane domain .

Advanced: What analytical methods ensure purity and stability?

- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA) to quantify impurities (<0.5%) .

- FTIR : Confirm functional groups (e.g., oxadiazole C=N stretch at 1600 cm⁻¹) .

- Stability studies : Store lyophilized samples at -20°C; assess degradation in PBS (pH 7.4) over 72 hours via UV-Vis .

Basic: What are the solubility and stability profiles?

- Solubility : Sparingly soluble in water (≤0.1 mg/mL); use DMSO (50 mM stock) for in vitro assays .

- Stability : Degrades rapidly in acidic conditions (t₁/₂ = 2 hours at pH 3); stabilize with cyclodextrin derivatives .

Advanced: How to resolve contradictions in pharmacological data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.